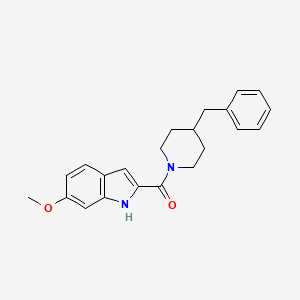![molecular formula C14H19ClN2O3 B7535672 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide involves the inhibition of specific enzymes and proteins that play a crucial role in various biological processes. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a promising drug candidate for further development.
実験室実験の利点と制限
The advantages of using 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide in lab experiments include its high yield and purity, low toxicity profile, and cost-effective synthesis method. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound in water.
Conclusion
In conclusion, 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and immunology. Its synthesis method has been optimized for large-scale production, and it has a low toxicity profile, making it a promising drug candidate for further development. Further research is needed to explore its potential applications and optimize its properties for specific uses.
合成法
The synthesis of 4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide involves the reaction of 4-chloro-2-methoxybenzoyl chloride with N-(4-methylmorpholin-2-yl)methanamine in the presence of a base. The reaction leads to the formation of the desired product with high yield and purity. The synthesis method has been optimized for large-scale production, making it a cost-effective process.
科学的研究の応用
4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its anti-inflammatory and anti-bacterial properties.
特性
IUPAC Name |
4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-17-5-6-20-11(9-17)8-16-14(18)12-4-3-10(15)7-13(12)19-2/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXLPWSRRGYQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC(=O)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)
![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)

![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)
